molecular formula C12H15N3O5 B14247670 N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine CAS No. 473690-05-0

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine

Katalognummer: B14247670
CAS-Nummer: 473690-05-0
Molekulargewicht: 281.26 g/mol
InChI-Schlüssel: SBDBIRVNBMPUGE-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a methoxyphenyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-asparagine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine typically involves the reaction of 4-methoxyphenyl isocyanate with L-asparagine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the isocyanate group, leading to the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes

Wirkmechanismus

The mechanism of action of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action may include signal transduction and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~2~-[(4-Hydroxyphenyl)carbamoyl]-L-asparagine
  • N~2~-[(4-Chlorophenyl)carbamoyl]-L-asparagine
  • N~2~-[(4-Methylphenyl)carbamoyl]-L-asparagine

Uniqueness

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Eigenschaften

CAS-Nummer

473690-05-0

Molekularformel

C12H15N3O5

Molekulargewicht

281.26 g/mol

IUPAC-Name

(2S)-4-amino-2-[(4-methoxyphenyl)carbamoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H15N3O5/c1-20-8-4-2-7(3-5-8)14-12(19)15-9(11(17)18)6-10(13)16/h2-5,9H,6H2,1H3,(H2,13,16)(H,17,18)(H2,14,15,19)/t9-/m0/s1

InChI-Schlüssel

SBDBIRVNBMPUGE-VIFPVBQESA-N

Isomerische SMILES

COC1=CC=C(C=C1)NC(=O)N[C@@H](CC(=O)N)C(=O)O

Kanonische SMILES

COC1=CC=C(C=C1)NC(=O)NC(CC(=O)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.